4-Bromo-N-(4-fluorobenzyl)-3-methylaniline
Description
BenchChem offers high-quality 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-8-13(6-7-14(10)15)17-9-11-2-4-12(16)5-3-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKRTBUPZIXNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The C14H13BrFN Scaffold
2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine: A Critical Intermediate in Medicinal Chemistry[1][2]
Executive Summary
This technical guide analyzes the chemical entity C14H13BrFN , specifically identified as 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine .[1] This molecule represents a privileged "halo-alkyl-pyridine" scaffold, serving as a pivotal electrophilic intermediate in the synthesis of histamine H1 antagonists (pheniramine analogues) and serotonin reuptake inhibitors (SSRIs).[2][1]
For researchers in drug discovery, this bromide is not merely a precursor; it is a branch point . Its secondary benzylic bromide moiety allows for divergent synthesis: nucleophilic substitution yields bioactive amines (antihistamines), while elimination yields styryl-pyridines (Zimelidine-class antidepressants).[2][1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The C14H13BrFN scaffold is defined by a propyl backbone linking a pyridine ring and a 4-fluorophenyl group, with a reactive bromine atom at the benzylic position. This specific halogenation pattern activates the molecule for
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine | Primary isomer of interest.[2][1] |
| Formula | Halogenated propyl-pyridine derivative.[2][1] | |
| Molecular Weight | 294.16 g/mol | Suitable for fragment-based drug discovery.[2][1] |
| Exact Mass | 293.02 g/mol | Monoisotopic mass for MS calibration.[2] |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to crystallize slowly; often handled as oil.[2][1] |
| Reactivity Class | Secondary Benzylic Halide | High electrophilicity; prone to hydrolysis.[2] |
| LogP (Calc) | ~3.9 | Lipophilic; requires non-polar solvents (DCM, Toluene).[2] |
Part 2: Synthetic Utility & Mechanism[1][2][3]
The utility of C14H13BrFN lies in the lability of the C-Br bond. The bromine is attached to a carbon that is both secondary and benzylic (stabilized by the fluorophenyl ring), making it an exceptional electrophile.[1]
Mechanistic Pathways[1][3][4][5]
-
Nucleophilic Substitution (
): Primary application.[2] Reaction with secondary amines (e.g., dimethylamine) displaces the bromide to form the tertiary amine pharmacophore found in Fluoropheniramine .[1] -
Elimination (
): Under strong basic conditions (e.g., KOtBu), the molecule undergoes dehydrohalogenation to form the alkene, a precursor to Zimelidine analogues.[1]
Visualization: Divergent Synthetic Pathways
The following diagram illustrates how C14H13BrFN serves as a central hub in the synthesis of multiple drug classes.
Figure 1: Divergent synthetic utility of the C14H13BrFN scaffold. The secondary bromide allows access to three distinct pharmacological classes.
Part 3: Experimental Protocol (Amination)
Objective: Synthesis of the fluoropheniramine-class amine via nucleophilic substitution of C14H13BrFN.
Safety Warning: C14H13BrFN is a potent alkylating agent and a probable lachrymator.[2] All operations must be performed in a fume hood.
Reagents
-
Base: Potassium Carbonate (
, anhydrous, 2.0 eq)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve C14H13BrFN (294 mg, 1.0 mmol) in anhydrous ACN (5 mL).
-
Addition: Add anhydrous
(276 mg, 2.0 mmol) to the solution. -
Nucleophile Introduction: Cool the mixture to 0°C. Dropwise add Dimethylamine solution (1.5 mL, 3.0 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2][1] The starting bromide (
) should disappear, and a polar spot (amine) should appear at the baseline (or with triethylamine modifier).[2][1] -
Workup:
-
Purification: The crude oil is often pure enough for the next step.[2] If necessary, purify via flash chromatography (DCM/MeOH 95:5).[1]
Part 4: Quality Control & Validation
To ensure the integrity of the C14H13BrFN scaffold before use, the following analytical checkpoints are mandatory.
1. 1H NMR Validation
The methine proton attached to the bromide is the diagnostic signal.
-
Expected Signal: A doublet (or dd) around
5.1 – 5.4 ppm .[2] -
Failure Mode: If this signal shifts upfield to ~4.0 ppm, hydrolysis to the alcohol has occurred. If it disappears and olefinic protons appear (6.0–7.0 ppm), elimination has occurred.[2]
2. Mass Spectrometry (LC-MS)[2][1]
-
Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (
and ).[2][1] -
M+H: Peaks at 294.0 and 296.0 m/z.
-
Note: In ESI+, the labile bromide may fall off, showing a dominant
carbocation peak at m/z ~214.[2][1]
Visualization: QC Logic Flow
Figure 2: Quality Control decision tree for validating scaffold integrity.
References
-
PubChem. (2025).[2] Compound Summary: 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine (CID 66453133).[2][1] National Library of Medicine.[2] [Link][2][1]
-
Kutsumura, N., et al. (2012).[1] Synthesis and pharmacological investigation of azaphthalazinone human histamine H1 receptor antagonists.[2][6] Bioorganic & Medicinal Chemistry.[2][4][6][7][8] [Link]
-
Sonavane, S., et al. (2021).[1][5] Scalable Process for Preparation of Brominated Pyridine Intermediates.[2][5] Heterocyclic Letters.[2][5] [Link]
-
Goel, R., et al. (2016).[1] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[1] Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Florylpicoxamid | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]
Physical properties of N-benzyl-4-bromo-3-methylaniline
An In-depth Technical Guide to the Physical Properties of N-benzyl-4-bromo-3-methylaniline
Executive Summary: N-benzyl-4-bromo-3-methylaniline is a substituted aromatic amine of significant interest in synthetic chemistry and drug discovery. Its physical properties are dictated by the interplay of its constituent functional groups: a substituted aniline core, a halogen atom (bromine), and a bulky N-benzyl group. While direct, comprehensive experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on the well-characterized precursor, 4-bromo-3-methylaniline, and an understanding of structure-property relationships. This guide provides a detailed analysis of its core physicochemical and spectroscopic properties, outlines standard experimental methodologies for their determination, and discusses essential safety considerations.
Introduction to N-benzyl-4-bromo-3-methylaniline
N-benzyl-4-bromo-3-methylaniline belongs to the class of secondary aromatic amines. Its structure is derived from the N-alkylation of 4-bromo-3-methylaniline with a benzyl group. This structural modification is pivotal, as it significantly alters the molecule's physical and chemical characteristics compared to its primary amine precursor. The introduction of the benzyl group increases molecular weight and steric bulk, reduces hydrogen bonding capability by removing the N-H protons, and enhances lipophilicity. These changes have profound implications for its solubility, thermal properties, and reactivity, making it a valuable intermediate for synthesizing more complex molecular architectures in pharmaceutical and materials science research. Understanding these physical properties is a prerequisite for its effective use in laboratory and industrial settings, guiding choices in reaction conditions, purification techniques, and formulation development.
The synthesis of this compound typically involves the N-benzylation of its precursor, 4-bromo-3-methylaniline. This common synthetic route provides the necessary context for understanding the compound's origin and potential impurities.
Caption: Synthetic workflow for N-benzyl-4-bromo-3-methylaniline.
Core Physicochemical Properties
The physical properties of N-benzyl-4-bromo-3-methylaniline are extrapolated from its precursor, 4-bromo-3-methylaniline, for which extensive data is available. The structural modification from a primary to a secondary amine with a bulky benzyl substituent is the primary determinant of the predicted changes.
Caption: Influence of N-benzylation on physical properties.
Molecular Identity
-
Molecular Formula: C₁₄H₁₄BrN
-
Molecular Weight: 276.17 g/mol
-
IUPAC Name: N-benzyl-4-bromo-3-methylaniline
-
CAS Number: While a specific CAS number for this exact structure is not widely indexed, its precursors are well-documented: 4-bromo-3-methylaniline (CAS: 6933-10-4)[1][2].
Thermal Properties & Physical State
The thermal properties are significantly higher than the precursor due to the substantial increase in molecular mass and surface area, leading to stronger van der Waals interactions.
| Property | Precursor: 4-bromo-3-methylaniline | Target: N-benzyl-4-bromo-3-methylaniline | Rationale for Prediction |
| Physical State | White to brown solid/crystalline powder[3][4]. | Predicted to be a solid at room temperature. | Increased intermolecular forces favor a solid state. |
| Melting Point | 79-83 °C[4]. | Predicted to be significantly higher. | Larger, more rigid structure packs more efficiently in a crystal lattice. |
| Boiling Point | 240 °C (lit.)[2][5]. | Predicted to be substantially higher (>300 °C). | Increased molecular weight requires more energy to transition to the vapor phase. |
Solubility Profile
The replacement of a polar N-H bond with a non-polar N-C bond and the addition of an aromatic benzyl ring drastically shifts the solubility towards non-polar organic solvents.
| Solvent Type | Precursor: 4-bromo-3-methylaniline | Target: N-benzyl-4-bromo-3-methylaniline | Rationale for Prediction |
| Water | Insoluble[6]. | Predicted to be highly insoluble. | Loss of hydrogen bonding capability and increased hydrocarbon character. |
| Polar Aprotic | Soluble in acetonitrile[3]. | Predicted to be soluble. | Solvents like DCM, Chloroform, Ethyl Acetate, and THF should be effective. |
| Non-Polar | Soluble in dichloromethane[3]. | Predicted to have high solubility. | Favorable "like-dissolves-like" interactions with solvents like Toluene. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-benzyl-4-bromo-3-methylaniline. The predicted spectra would show characteristic signals confirming the presence of all structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Protons (Ar-H): Multiple signals between ~6.5 and 7.5 ppm. The protons on the 4-bromo-3-methylaniline ring will appear as distinct signals from the five protons of the benzyl ring.
-
Benzylic Protons (-CH₂-): A characteristic singlet is expected around 4.3-4.8 ppm, integrating to 2H.
-
Methyl Protons (-CH₃): A singlet around 2.3 ppm, integrating to 3H[3].
-
Amine Proton (-NH-): The N-H proton signal present in the precursor's spectrum (around 3.4-4.0 ppm) will be absent[3].
-
-
¹³C NMR: The carbon spectrum will show a greater number of signals compared to the precursor, corresponding to the additional carbons of the benzyl group.
-
Aromatic Carbons: Signals will appear in the typical aromatic region of ~110-150 ppm.
-
Benzylic Carbon (-CH₂-): A signal is expected around 48-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
-
N-H Vibrations: The characteristic N-H stretching bands of the primary amine precursor (typically two bands around 3350-3450 cm⁻¹) will be absent. This is a key indicator of successful N-benzylation.
-
C-H Aromatic Stretching: Sharp peaks observed just above 3000 cm⁻¹.
-
C-H Aliphatic Stretching: Peaks observed just below 3000 cm⁻¹ for the benzylic and methyl groups.
-
C=C Aromatic Ring Stretching: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Found in the 1250-1350 cm⁻¹ region.
-
C-Br Stretching: Typically appears in the fingerprint region, below 700 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (276.17 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic M+2 peak of nearly equal intensity will be observed at ~278 m/z.
-
Key Fragmentation: A very prominent peak is expected at m/z 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), which is the hallmark fragmentation pattern for benzyl-containing compounds. Other fragments would arise from the loss of bromine or cleavage of the aniline ring.
Experimental Methodologies
The determination of these physical properties relies on standard, well-established laboratory protocols.
Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range, which is a reliable indicator of purity.
Caption: Standard protocol for capillary melting point determination.
Protocol:
-
Sample Preparation: A small amount of the dry N-benzyl-4-bromo-3-methylaniline is finely crushed on a watch glass.
-
Loading: The open end of a glass capillary tube is tapped into the sample powder to load a small column (2-3 mm) of material. The tube is then inverted and tapped gently to pack the sample at the sealed end.
-
Measurement: The loaded capillary is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. A narrow range (<2 °C) typically indicates high purity.
Qualitative Solubility Assessment
Protocol:
-
Add approximately 10 mg of the compound to a small test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, toluene) dropwise while agitating.
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble at room temperature.
-
For compounds that are sparingly soluble, gentle warming can be applied to assess temperature effects on solubility.
Safety and Handling
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on the precursor 4-bromo-3-methylaniline[4]. It is also likely to cause skin and serious eye irritation[4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[6].
Conclusion
N-benzyl-4-bromo-3-methylaniline is a derivative of 4-bromo-3-methylaniline with significantly altered physical properties due to the introduction of the N-benzyl group. It is predicted to be a high-melting solid with poor aqueous solubility but good solubility in common organic solvents. Its spectroscopic signatures, including the absence of an N-H signal in IR and NMR spectra and the presence of characteristic benzylic proton signals and a tropylium ion fragment in its mass spectrum, provide definitive means of identification. A thorough understanding of these properties is fundamental for the successful application of this compound in advanced chemical synthesis.
References
[3] ChemicalBook. 4-Bromo-3-methylaniline synthesis. Available at: https://www.chemicalbook.com/synthesis/6933-10-4.html.
[1] PubChem. 4-Bromo-3-methylaniline. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylaniline.
Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/242950. (Note: This is for a related compound, but hazard classes are often similar).
The Royal Society of Chemistry. Electronic Supporting Information for an article. Available at: https://www.rsc.org/suppdata/c4/ob/c4ob02111a/c4ob02111a.pdf. (Note: This document contains data for similar, but not identical, compounds).
[5] Stenutz, R. 4-bromo-3-methylaniline. Available at: https://www.stenutz.eu/chem/solv632.php?name=4-bromo-3-methylaniline.
ChemicalBook. 4-Bromo-3-methylaniline(6933-10-4) IR Spectrum. Available at: https://www.chemicalbook.com/spectrum/6933-10-4_IR.htm.
[2] Sigma-Aldrich. 4-Bromo-3-methylaniline 97. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/b69403.
[4] TCI Chemicals. 4-Bromo-3-methylaniline. Available at: https://www.tcichemicals.com/US/en/p/B1990.
[6] ChemicalBook. 4-Bromo-N,N-dimethylaniline Properties. Available at: https://www.chemicalbook.com/ProductProperties_EN_CB4221382.htm.
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- 3. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
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- 6. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
Technical Guide: Engineering 4-Fluorobenzyl Substituted Aniline Derivatives
Topic: 4-Fluorobenzyl Substituted Aniline Derivatives: A Technical Guide for Medicinal Chemistry Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 4-fluorobenzyl substituted aniline motif represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from antiepileptics (e.g., Retigabine) to emerging kinase and tyrosinase inhibitors.[1] This guide provides a rigorous technical analysis of this structural class, focusing on the bioisosteric utility of the fluorine atom, synthetic protocols for precise manufacturing, and structure-activity relationship (SAR) data.[1]
The incorporation of a 4-fluorobenzyl group addresses two notorious challenges in lead optimization: metabolic instability at the benzylic para-position and membrane permeability .[1] By replacing a hydrogen with fluorine, researchers can block Cytochrome P450-mediated oxidation while simultaneously modulating lipophilicity (
Part 1: Chemical Rationale & Structural Properties
The Fluorine Effect: Bioisosterism and Metabolism
The strategic placement of a fluorine atom at the para-position of the benzyl ring is not merely a steric choice; it is a metabolic engineering decision.[1]
-
Metabolic Blockade: The para-position of a benzyl group is a metabolic "soft spot," highly susceptible to oxidative hydroxylation by CYP450 enzymes.[1] The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative attack.[1] This "metabolic blocking" extends the half-life (
) of the drug candidate.[1] -
Lipophilicity Modulation: Fluorine is the most electronegative element (3.98 Pauling scale), yet it is highly lipophilic.[1] Substituting H for F typically increases the
value, enhancing blood-brain barrier (BBB) penetration—a critical feature for CNS drugs like Retigabine.[1] -
Steric Minimalization: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the 4-fluorobenzyl group to fit into binding pockets that would reject larger halogens like chlorine or bromine.[1]
The Aniline Core
The aniline nitrogen serves as a tunable hinge.[1][2] In N-(4-fluorobenzyl)anilines, this nitrogen acts as a hydrogen bond donor/acceptor.[1] Its pKa can be fine-tuned by the electronic effects of the 4-fluorobenzyl group (inductive withdrawal) and substituents on the aniline ring itself.[1]
Part 2: Synthetic Methodologies
Two primary pathways exist for synthesizing N-(4-fluorobenzyl)aniline derivatives: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).[1]
Method A: Reductive Amination (Preferred)
Rationale: This method is superior for preventing over-alkylation (formation of tertiary amines) and generally proceeds under milder conditions with higher yields.[1]
Protocol:
-
Imine Formation:
-
Charge a reaction vessel with Substituted Aniline (1.0 equiv) and 4-Fluorobenzaldehyde (1.0 equiv).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Catalyst: Optional catalytic acetic acid (1-5 mol%) to activate the carbonyl.[1]
-
Conditions: Stir at room temperature (RT) or reflux for 2–4 hours. Monitor by TLC for the disappearance of aniline.[1][3]
-
Checkpoint: Formation of the Schiff base (imine) intermediate is often visible as a color change or precipitation.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Reagent: Add Sodium Borohydride (NaBH
) (1.5–2.0 equiv) portion-wise. Caution: Gas evolution ( ). -
Conditions: Stir at RT for 2–12 hours.
-
Quench: Quench with water or saturated
.[1]
-
-
Workup:
Method B: Direct Alkylation ( )
Rationale: Used when the aldehyde is unavailable or unstable.[1] Requires strict stoichiometric control to avoid bis-alkylation.[1]
Protocol:
-
Reagents: Substituted Aniline (1.0 equiv) + 4-Fluorobenzyl Bromide/Chloride (0.9 equiv).[1] Note: Using a slight deficit of the alkylating agent minimizes over-alkylation.[1]
-
Base:
or (2.0 equiv). -
Solvent: DMF or Acetonitrile (
).[1] -
Conditions: Heat to 60–80°C for 4–8 hours.
-
Purification: Column chromatography is almost always required to separate the mono-alkylated product from the bis-alkylated impurity.[1]
Visualization: Synthetic Decision Tree
Caption: Comparative workflow for the synthesis of N-(4-fluorobenzyl)aniline derivatives. Method A (Reductive Amination) is preferred for specificity.[1]
Part 3: Case Study & Biological Applications
Retigabine (Ezogabine): The Archetype
Retigabine (Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) is the quintessential example of this scaffold's utility.[1]
-
Target: Neuronal Kv7.2/7.3 (KCNQ2/3) potassium channels.[1]
-
Mechanism: It binds to a hydrophobic pocket in the channel pore, stabilizing the open conformation.[1]
-
Role of 4-Fluorobenzyl:
-
Hydrophobic Fit: The benzyl ring engages in
or hydrophobic interactions within the channel gate.[1] -
Metabolic Shield: The 4-fluoro substituent prevents rapid oxidation, allowing for an oral dosing regimen (t1/2 ~8 hours).[1] Without this fluorine, the drug would likely suffer from rapid first-pass metabolism.[1]
-
Emerging Applications
-
Tyrosinase Inhibitors: 4-(4-fluorobenzyl)piperazine derivatives act as competitive inhibitors of tyrosinase.[1] The fluorobenzyl moiety mimics the phenolic substrates of the enzyme while resisting catalytic turnover.[1]
-
Kinase Inhibitors: In EGFR/VEGFR inhibitors, the 4-fluorobenzyl group is often employed to fill the hydrophobic pocket adjacent to the ATP-binding site, improving potency against resistant mutations.[1]
Visualization: Mechanism of Action (Retigabine)[1][4][5]
Caption: Mechanistic pathway of Retigabine showing the critical role of the 4-fluorobenzyl group in binding and metabolic resistance.
Part 4: Characterization & Quality Control
To ensure scientific integrity, synthesized derivatives must be validated using the following criteria:
| Technique | Key Diagnostic Signal | Purpose |
| Doublet/Singlet at | Confirms benzyl incorporation. | |
| Singlet around | Confirms presence of Fluorine; checks for impurity.[1] | |
| HRMS | Validates elemental composition. | |
| HPLC | Single peak >95% area (254 nm) | Purity check for biological screening.[1] |
References
-
BenchChem. (2025).[1][3][4] Comparative study of fluorinated versus non-fluorinated benzylating agents in drug design. Retrieved from 4[1]
-
Shah, P., & Westwell, A. D. (2008).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from 5[1]
-
Gunthorpe, M. J., et al. (2012).[1] The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia. Retrieved from 6[1]
-
Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][7] Retrieved from 7[1]
-
Mirabile, S., et al. (2025).[1][8] Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors. PubMed Central.[1] Retrieved from 8[1]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2025). Retigabine Ligand Page. Retrieved from 9[1]
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- 5. tandfonline.com [tandfonline.com]
- 6. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. retigabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of Brominated Anilines
Introduction: Navigating the Challenges of Coupling Brominated Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug development and materials science, the synthesis of arylated anilines is of paramount importance, as this structural motif is a cornerstone of countless bioactive molecules and functional materials. Brominated anilines, in particular, serve as versatile and readily available building blocks for accessing these valuable compounds.
However, the Suzuki-Miyaura coupling of brominated anilines is not without its nuances. The presence of the electron-donating amino group on the aromatic ring introduces a unique set of challenges that can impact reaction efficiency. This amino group can influence the electronic properties of the aryl bromide, affecting the rate-determining oxidative addition step, and can also coordinate to the palladium catalyst, potentially altering its reactivity.[2] Furthermore, the position of the bromine atom relative to the amino group (ortho, meta, or para) introduces steric and electronic variations that necessitate tailored reaction conditions for optimal outcomes.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura coupling conditions for brominated anilines. Moving beyond a simple recitation of procedures, this document delves into the underlying principles governing the reaction, offering insights into the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are provided, along with a discussion of common side reactions and troubleshooting strategies, to empower researchers to confidently and successfully implement this critical transformation in their own laboratories.
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational reaction optimization. The generally accepted mechanism involves a sequence of three key steps centered around a palladium catalyst.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromoaniline. This is often the rate-determining step and is influenced by the electron density of the aryl bromide. Electron-withdrawing groups can accelerate this step, while electron-donating groups, such as the amino group in anilines, can slow it down.[3]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or its ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic moieties on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Key Reaction Parameters for Brominated Anilines
The success of the Suzuki-Miyaura coupling of brominated anilines hinges on the judicious selection of several key reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and its associated ligand is arguably the most crucial factor in achieving a successful coupling. For electron-rich and potentially coordinating substrates like brominated anilines, the ligand plays a pivotal role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
| Catalyst System | Ligand Type | Key Features & Applications for Brominated Anilines |
| Palladacycles (e.g., CataCXium® A Pd G3) | Buchwald-type phosphine | Highly effective for sterically hindered substrates like ortho-bromoanilines. Promotes efficient catalyst turnover.[5] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiaryl phosphines | Excellent for a broad range of aryl bromides, including electron-rich systems. The bulky nature of the ligands promotes the formation of the active monoligated Pd(0) species. |
| Pd(PPh₃)₄ | Triphenylphosphine | A classic, versatile catalyst. May require higher temperatures and longer reaction times for less reactive bromoanilines. |
| Pd(dppf)Cl₂ | Dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and widely used catalyst, often effective for a range of bromoanilines. |
Expert Insight: For challenging couplings, particularly with ortho-substituted bromoanilines, pre-formed palladacycles or catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type) are often the key to success. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.
The Role of the Base: Activating the Boronic Acid
The base is essential for the transmetalation step, converting the boronic acid to a more reactive boronate species. The choice of base can significantly impact reaction rates and yields.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Widely used, effective for many standard couplings. Often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | Dioxane, THF, 2-MeTHF | Often provides superior results for challenging substrates, including sterically hindered anilines.[5] |
| K₃PO₄ | Strong | Dioxane, Toluene, DMF | A strong, non-nucleophilic base that is often effective when other bases fail. |
Trustworthiness Check: The selection of the base should be coupled with the choice of solvent to ensure adequate solubility and reactivity. For instance, inorganic bases like carbonates and phosphates are often used with aqueous co-solvents to facilitate their dissolution.
Solvent Systems: The Reaction Medium
The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the overall reaction kinetics.
| Solvent System | Type | Key Characteristics |
| Dioxane/H₂O | Polar aprotic / Protic | A classic and widely used solvent system that effectively dissolves both organic substrates and inorganic bases. |
| Toluene/H₂O | Nonpolar / Protic | Another common biphasic system, particularly useful for less polar substrates. |
| DMF, DMAc | Polar aprotic | High-boiling point solvents that allow for reactions at elevated temperatures, which can be necessary for less reactive bromoanilines. |
| 2-MeTHF | Polar aprotic ether | A greener alternative to THF and dioxane, it has been shown to be highly effective for the coupling of ortho-bromoanilines.[5] |
Optimized Protocols for Brominated Aniline Isomers
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of ortho-, meta-, and para-bromoanilines. These protocols are based on literature precedents and are intended to serve as a robust starting point for reaction optimization.
Protocol 1: Coupling of ortho-Bromoanilines
This protocol is adapted from a demonstrated effective method for the coupling of unprotected ortho-bromoanilines.[5]
Materials:
-
ortho-Bromoaniline derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.5 equiv)
-
CataCXium® A Pd G3 (or other suitable palladacycle) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Sources
Reagents for N-acylation of secondary aniline derivatives
Executive Summary
The N-acylation of secondary anilines (e.g., N-methylaniline, diphenylamine derivatives) represents a distinct challenge in medicinal chemistry and process development. Unlike primary amines, secondary anilines suffer from significant steric crowding at the nucleophilic center. When coupled with electron-withdrawing groups (EWGs) or ortho-substitution, the nucleophilicity of the nitrogen drops precipitously, rendering standard Schotten-Baumann conditions ineffective.
This guide moves beyond basic textbook methodology to provide a tiered approach to N-acylation, focusing on overcoming the "nucleophilic wall" through hyper-active electrophiles and specialized catalysis.
Mechanistic Analysis: The Nucleophilic Wall
The failure of standard acylation attempts typically stems from two converging factors:
-
Steric Shielding: Substituents on the aniline ring (particularly at the ortho position) or bulky N-alkyl groups physically block the trajectory of the incoming electrophile (Burgi-Dunitz angle).
-
Electronic Deactivation: The lone pair on the nitrogen is delocalized into the aromatic ring. EWGs (e.g., -CF3, -NO2) further decrease the HOMO energy of the nitrogen, making it a poor nucleophile.
To overcome this, we must shift the reaction energy landscape by generating super-electrophiles (e.g., N-acylpyridinium ions, Acyl fluorides, or Chloroenamine intermediates).
DMAP Catalytic Cycle (The "Turbocharger")
The following diagram illustrates why 4-(Dimethylamino)pyridine (DMAP) is non-negotiable for these substrates. It converts a sluggish acid chloride into a highly reactive N-acylpyridinium species.
Figure 1: The DMAP catalytic cycle. The N-acylpyridinium intermediate is significantly more electrophilic than the starting acid chloride, compensating for the poor nucleophilicity of the aniline.
Reagent Selection Matrix
| Reagent Class | Specific Reagent | Reactivity | Use Case | Cost |
| Acid Chloride | Oxalyl Chloride / SOCl₂ | High | Robust substrates; acid-stable functional groups. | Low |
| Coupling Agent | HATU | High | Acid-sensitive substrates; chiral preservation needed. | High |
| Chloroenamine | Ghosez's Reagent | Very High | "The Solver." Extremely hindered/unreactive anilines. Neutral conditions. | Med |
| Acyl Fluoride | BTFFH / TFFH | High | Sterically congested systems where acid chlorides fail due to instability. | Med |
Experimental Protocols
Protocol A: The "Gold Standard" (Acid Chloride + DMAP)
Best for: Scale-up of non-sensitive substrates.
Rationale: Generating the acid chloride in situ avoids hydrolysis. DMAP is added as a nucleophilic catalyst, not just a base.[1]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) + DMF (cat.)
-
Secondary Aniline (1.0 - 1.2 equiv)
-
Triethylamine (Et3N) or DIPEA (2.0 - 3.0 equiv)
-
DMAP (0.1 - 0.2 equiv)
-
Solvent: Anhydrous DCM or Toluene.
Procedure:
-
Activation: Dissolve Carboxylic Acid in anhydrous DCM (0.2 M) under N2. Cool to 0°C.[2]
-
Add catalytic DMF (2-3 drops). Dropwise add Oxalyl Chloride.
-
Stir at RT for 1-2 hours until gas evolution ceases (monitor by TLC/LCMS for methyl ester formation by quenching an aliquot in MeOH).
-
Concentration (Critical): Remove solvent and excess oxalyl chloride under reduced pressure. Residual oxalyl chloride will react with your amine to form ureas. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, dissolve Secondary Aniline, Et3N, and DMAP in DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to RT and stir for 4-16 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[2] Wash organic layer with 1M HCl (to remove DMAP/aniline) and Brine.
Protocol B: The "Precision Tool" (HATU)
Best for: Late-stage functionalization, chiral substrates, or acid-sensitive groups.
Rationale: HATU generates an At-active ester (7-azabenzotriazole) which is less sterically demanding and more reactive than the HOBt esters generated by EDC/DCC.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Secondary Aniline (1.0 equiv)
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (DCM is often poor for HATU solubility).
Procedure:
-
Dissolve Carboxylic Acid in DMF (0.1 - 0.2 M) under N2.
-
Add DIPEA (2.0 equiv) and stir for 5 minutes.
-
Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 15-30 mins to ensure active ester formation.
-
Add the Secondary Aniline and the remaining DIPEA (1.0 equiv).
-
Stir at RT for 12-24 hours.
-
Note: If conversion is stalled, heat to 50°C. HATU is generally stable up to 60°C for short periods.
-
-
Workup: Dilute with EtOAc (excess). Wash with water (x3) and LiCl (5% aq) to remove DMF.
Protocol C: The "Heavy Lifter" (Ghosez's Reagent)
Best for: Extremely sterically hindered anilines (e.g., 2,6-disubstituted) or when acid chlorides are too unstable.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. It produces only volatile byproducts (amides), making purification easier.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez's Reagent (1.2 - 1.5 equiv)
-
Secondary Aniline (1.0 - 2.0 equiv)
-
Pyridine or DIPEA (2.0 equiv)
-
Solvent: Anhydrous DCM or Chloroform.
Procedure:
-
Activation: Dissolve Carboxylic Acid in anhydrous DCM under N2 at RT.
-
Add Ghosez's Reagent dropwise. Stir for 1-3 hours.
-
Coupling: Add the Secondary Aniline and Pyridine directly to the reaction mixture.
-
Reflux (40°C for DCM, 60°C for CHCl3) may be required for 12-48 hours depending on steric bulk.
-
Workup: Standard aqueous workup. The byproduct (N,N-dimethylisobutyramide) is water-soluble/extractable or easily separated by chromatography.
Workflow Decision Tree
Figure 2: Strategic decision tree for reagent selection based on substrate properties.
References
-
DMAP Catalysis Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent in organic synthesis.[5] Angewandte Chemie International Edition, 8(6), 454-455.
-
Amide Bond Formation Review: Montalbetti, C. A., & Falque, V. (2005).[6] Amide bond formation and peptide coupling.[2][6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Acyl Fluorides (BTFFH): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402.
-
Coupling Reagents Comparison: Valeur, E., & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
Application Note: 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline as a Scaffold for Kinase Inhibitor Discovery
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline as a high-value scaffold for synthesizing a library of kinase inhibitors, specifically targeting Type II (DFG-out) or Allosteric binding modes where hydrophobic "tail" interactions are critical for selectivity.
Executive Summary
In the rational design of kinase inhibitors, the "linker-tail" region often dictates selectivity and physicochemical properties. 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline (referred to herein as Scaffold A ) represents a privileged structural motif. It combines a 3-methylaniline core (providing atropisomeric control and hydrophobic gatekeeper interaction) with a 4-fluorobenzyl tail (metabolically stable hydrophobic anchor). The 4-bromo substituent serves as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling to various hinge-binding heterocycles.
This guide provides a validated protocol for synthesizing Scaffold A and applying it to generate a focused library of biaryl kinase inhibitors.
Structural Rationale & SAR Logic
The design of Scaffold A is grounded in three mechanistic pillars of kinase inhibition:
-
The "Gatekeeper" Interaction (3-Methyl Group): The methyl group at the 3-position of the aniline ring is non-trivial. In many kinase co-crystal structures (e.g., p38 MAP kinase, b-Raf, BCR-ABL), a methyl group in this position twists the phenyl ring relative to the hinge binder, forcing a conformation that accesses the hydrophobic "deep pocket" or interacts with the gatekeeper residue (e.g., T338 in c-Src, T315 in ABL).
-
The Hydrophobic Tail (N-4-Fluorobenzyl): The N-benzyl group extends into the solvent-exposed region or the allosteric back-pocket (in DFG-out conformations). The para-fluorine substitution blocks metabolic oxidation (P450 blockage) at the most reactive site while enhancing lipophilicity for improved membrane permeability.
-
The Diversity Vector (4-Bromine): The bromine atom is positioned para to the amine. This allows for Suzuki-Miyaura coupling to heteroaryl boronic acids (Hinge Binders). This "Reverse Synthesis" approach—attaching the hinge binder last—allows for rapid screening of different ATP-competitive heads while maintaining the optimized tail moiety.
Visualization: Structural Logic & Binding Mode[1]
Caption: Logical decomposition of Scaffold A showing the functional role of each substructure in the final kinase inhibitor complex.
Experimental Protocols
Protocol A: Synthesis of Scaffold A
Objective: Synthesize 4-Bromo-N-(4-fluorobenzyl)-3-methylaniline via Reductive Amination. Scale: 10 mmol
Reagents:
-
4-Bromo-3-methylaniline (CAS: 6933-10-4)
-
4-Fluorobenzaldehyde (CAS: 459-57-4)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-Bromo-3-methylaniline (1.86 g, 10.0 mmol) and 4-Fluorobenzaldehyde (1.24 g, 10.0 mmol) in DCE (40 mL).
-
Acidification: Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The imine intermediate should disappear.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 85-92%
-
Appearance: Off-white to pale yellow solid.[2]
-
Protocol B: Library Generation (Suzuki Coupling)
Objective: Couple Scaffold A to a panel of Heteroaryl Boronic Acids (Hinge Binders). Reaction: Suzuki-Miyaura Cross-Coupling.
Reagents:
-
Scaffold A (from Protocol A)
-
Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid, Indazole-5-boronic acid)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
-
Base: Cs₂CO₃ or K₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)[2]
Workflow Table:
| Parameter | Condition | Notes |
| Stoichiometry | Scaffold (1.0 eq) : Boronic Acid (1.2 eq) | Excess boronic acid ensures full conversion. |
| Catalyst Load | 5 mol% Pd(dppf)Cl₂ | Robust for heteroaryl chlorides/bromides. |
| Base | 2.0 eq Cs₂CO₃ | Cesium promotes coupling of sterically hindered substrates. |
| Temperature | 90°C | Sealed vial or microwave reactor (110°C for 20 min). |
| Time | 4-16 hours (Thermal) | Monitor via LC-MS. |
Step-by-Step Procedure:
-
Add Scaffold A (100 mg, 0.34 mmol), Boronic Acid (0.41 mmol), and Base (0.68 mmol) to a microwave vial.
-
Add Solvent (3 mL Dioxane, 0.75 mL Water). Degas by bubbling Nitrogen for 5 minutes.
-
Add Catalyst (0.017 mmol). Seal the vial immediately.
-
Heat to 90°C for 12 hours (or microwave at 110°C for 20 mins).
-
Filter through a Celite pad, wash with EtOAc.
-
Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Workflow Visualization
Caption: Divergent synthesis workflow converting commercial starting materials into a focused kinase inhibitor library using Scaffold A.
Validation & Quality Control
To ensure the integrity of the scaffold and the final library, the following QC parameters must be met:
-
Regioselectivity Check (NMR):
-
Verify the 3-methyl group signal (approx.[3] δ 2.3 ppm, singlet).
-
Verify the N-benzyl methylene signal (approx. δ 4.3 ppm, doublet or singlet depending on NH exchange).
-
Critical: Ensure the Bromine was not dehalogenated during the reductive amination (unlikely with STAB, but possible with harsh hydrogenation).
-
-
Purity (LC-MS):
-
Target purity >95% for biological screening.
-
Check for "Protodebromination" by-products (Mass = M - 79/81 + 1) in the Suzuki coupling, which indicates catalyst death or insufficient transmetallation.
-
Biological Context (Targeting Strategy)[5][6]
This scaffold is particularly effective for:
-
p38 MAP Kinase: The N-benzyl group often occupies the hydrophobic pocket adjacent to the ATP site.
-
VEGFR/PDGFR: The 3-methyl-4-aryl-aniline motif mimics the core of Type II inhibitors like Sorafenib (though Sorafenib uses a urea linker, the spatial occupancy is similar).
-
EGFR (Allosteric): The 3-methyl group can induce a twist required for mutant-selective binding (e.g., T790M).
References
-
Preparation of 4-Bromo-3-methylaniline: ChemicalBook. "4-Bromo-3-methylaniline synthesis."[4]
-
Suzuki Coupling Protocols for Aniline Derivatives: BenchChem Application Note. "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline."
-
Kinase Inhibitor SAR (N-benzyl motifs): Elsocht, M. (2022). "Towards an improved treatment of non-small cell lung cancer: Hit-to-lead optimization of Spautin-1." Vrije Universiteit Brussel.[5]
-
Structure-Activity Relationships of N-Substituted Anilines: MDPI Molecules. "Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols."
-
Palladium-Catalyzed Cross-Coupling Guidelines: Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors."
Sources
- 1. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-methoxy-3-methylaniline|Research Chemical [benchchem.com]
- 5. cris.vub.be [cris.vub.be]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Fluorinated Aniline Derivatives
This guide is designed for organic chemists and process engineers working with fluorinated aniline derivatives.[1] It prioritizes the physicochemical realities of fluorine substitution—specifically the lowering of melting points and the alteration of lipophilicity—which often make standard recrystallization protocols fail.
Current Status: Operational Topic: Purification & Solvent Selection Audience: Senior Chemists / Process Development[1]
🛑 Critical Triage: Liquid vs. Solid
Read This First: Many simple fluorinated anilines are liquids at room temperature due to the disruption of crystal packing by the fluorine atom.[1] If you are attempting to recrystallize these, you will fail.[1]
| Compound | Physical State (RT) | Melting Point | Purification Strategy |
| 4-Fluoroaniline | Liquid | -1.9 °C | Distillation or HCl Salt Formation |
| 2,4-Difluoroaniline | Liquid | -7.5 °C | Distillation or HCl Salt Formation |
| 3-Chloro-4-fluoroaniline | Solid | 42–44 °C | Recrystallization (Low MP - prone to oiling) |
| 4-Fluoronitroaniline | Solid | ~96 °C | Standard Recrystallization |
Decision: If your target is a liquid, proceed immediately to Module 1 (Salt Formation) .[1] If your target is a solid derivative (e.g., amide, nitro-), proceed to Module 2 .[1]
Module 1: The "Salt Strategy" (Recommended for Liquids)
For liquid fluoroanilines, converting the free base to a hydrochloride salt is the industry-standard method to achieve high purity (>99%) and stability against oxidation.
The Protocol: Hydrochlorination & Crystallization
Objective: Convert liquid 4-fluoroaniline (or similar) to a crystalline solid.
-
Dissolution: Dissolve crude aniline in 5 volumes of Ethyl Acetate or IPA (Isopropanol).
-
Why? These solvents solubilize the organic impurities but often precipitate the salt.
-
-
Acidification: Cool to 0–5 °C. Slowly add 1.1 equivalents of HCl in Dioxane (4M) or bubble anhydrous HCl gas.
-
Observation: A white precipitate (anilinium chloride) should form immediately.[1]
-
-
Isolation: Filter the solid. Wash with cold diethyl ether.[1]
-
Recrystallization of the Salt:
-
Solvent System: Isopropanol (IPA) is the gold standard.[1]
-
Method: Dissolve in boiling IPA. If it does not dissolve, add Methanol dropwise until clear.[1] If it dissolves too easily, add Diisopropyl Ether or Heptane to cloud point.[1]
-
Cooling: Slow cool to room temperature.[1][2][3] Do not shock-cool in ice immediately; this traps impurities.[1]
-
Module 2: Solvent Selection for Solid Derivatives
For solid fluorinated anilines (e.g., nitro-substituted, acetanilides), use this selection matrix. Fluorine increases lipophilicity, often making compounds too soluble in standard organic solvents like DCM or Ethyl Acetate.[1]
Solvent Polarity Matrix
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | The classic pair.[1] Fluorinated rings are hydrophobic; water forces them out of solution effectively.[1] |
| IPA / Water | High | Often better than EtOH for "oiling out" prone compounds due to higher boiling point.[1] |
| Toluene / Heptane | Medium | Good for very non-polar derivatives.[1] Warning: Fluorinated anilines are often too soluble in Toluene.[1] |
| DCM / Hexane | Low | Avoid.[1] DCM is too good a solvent; high evaporation rate leads to crusting/amorphous solids.[1] |
Visual Decision Tree: Solvent Screening
Figure 1: Decision logic for selecting the primary solvent system based on initial solubility tests.[1]
Module 3: Troubleshooting "Oiling Out"
The Issue: The solution becomes cloudy, but instead of crystals, liquid droplets form at the bottom. The Cause: The melting point of the solute is lower than the saturation temperature of the solvent mixture. Fluorinated compounds often have depressed melting points.[1]
The "Oiling Out" Rescue Protocol
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add "Good" Solvent: Add a small amount (5-10%) of the solvent the compound is soluble in (e.g., Ethanol).[1] This lowers the saturation temperature.
-
Seed: Cool slightly (but stay above the oiling temperature) and add a seed crystal.
-
Insulate: Wrap the flask in foil or a towel. Cooling must be extremely slow to allow the crystal lattice to form before the liquid phase separates.[1]
Workflow: Mitigating Oiling Out
Figure 2: Step-by-step intervention when liquid phase separation (oiling out) occurs.
Module 4: Preventing Oxidation (The "Pink Product" Problem)
Fluorinated anilines are electron-rich and prone to oxidation, turning pink, brown, or black (formation of azo/azoxy species and phenazines).
Pro-Tips for Stability:
-
The Acid Trick: If recrystallizing the free base, add a drop of acetic acid or HCl to the solvent. Keeping the pH slightly acidic protonates a fraction of the amine, suppressing the oxidation mechanism.
-
Degassing: Sparge your solvent system with Nitrogen for 15 minutes before use.[1]
-
Dithionite: For aqueous recrystallizations (e.g., water/ethanol), add 0.5% w/w Sodium Dithionite (
) to the hot solution.[1] It acts as a scavenger for oxidative species.[1]
FAQ: Frequently Asked Questions
Q: My 4-fluoroaniline product is pink after distillation. How do I fix this? A: The pink color is a trace oxidation impurity (likely less than 0.1%).[1] If purity is critical, convert it to the HCl salt (Module 1). The salt lattice excludes the colored impurity, yielding white crystals.
Q: Can I use Dichloromethane (DCM) for recrystallization? A: Generally, no.[1] Fluorinated anilines are typically too soluble in DCM, even at -20°C. DCM is excellent for extraction but poor for crystallization.[1] Use DCM only to dissolve the crude, then add Hexane as an antisolvent and evaporate the DCM slowly.
Q: Why does my 2,4-difluoroaniline not crystallize even at -20°C? A: Because it melts at -7.5°C. You are trying to freeze a liquid, not recrystallize a solid.[1] You must derivatize it (e.g., to an acetamide or HCl salt) to purify it via crystallization.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link][1]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]
-
University of Massachusetts Amherst. Recrystallization - Organic Chemistry Lab Manual. Retrieved from [Link][1]
Sources
Minimizing debromination side reactions in cross-coupling experiments
Ticket ID: #DEBR-001
Subject: Troubleshooting Hydrodebromination (Ar-Br
Diagnostic Triage: Is it Debromination?
Before optimizing, we must confirm the side reaction. In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling between Ar¹-Br and Ar²-B(OH)₂ (or H-Nu ), observing a byproduct with the mass of Ar¹-H indicates hydrodebromination .
Distinction Rule:
-
Hydrodebromination: Loss of Bromine from the electrophile (Ar¹-Br
Ar¹-H). Cause: Hydride insertion. -
Protodeboronation: Loss of Boron from the nucleophile (Ar²-B(OH)₂
Ar²-H).[1] Cause: Hydrolysis of the C-B bond.[2]
Quick Check: If your LCMS shows a peak corresponding to the molecular weight of your starting aryl bromide minus 79/81 amu and plus 1 amu , proceed with this guide.
Mechanistic Insight: The "Hydride Fork"
To stop debromination, you must understand where the catalytic cycle "leaks." The critical failure point usually occurs after Oxidative Addition but before Transmetallation .
If Transmetallation is slow (due to steric bulk or low nucleophilicity), the Palladium(II) intermediate is vulnerable. If a hydride source (alcohol solvent, moisture, or
Figure 1: The Catalytic Fork. Debromination occurs when Transmetallation is outcompeted by Hydride formation.
Troubleshooting & Optimization (Q&A)
Category 1: Solvent & Base Selection
Q: I am using Isopropanol (IPA) or Ethanol/Water. Could this be the cause?
A: Yes, absolutely.
Primary and secondary alcohols are potent hydride donors . In the presence of Pd(II), alcohols can undergo
-
Fix: Switch to non-protic, polar aprotic, or non-polar solvents.
-
Recommended: Toluene, 1,4-Dioxane, THF, or DMF (if dry).
Q: Does the base really matter if I'm adding it in excess? A: Yes. Alkoxide bases (e.g., NaOEt, NaOiPr) are notorious for promoting debromination because they can serve as hydride sources directly or via oxidation.
-
Fix: Switch to inorganic bases that cannot donate hydrides.
-
Recommended: Anhydrous
, , or .
Category 2: Catalyst & Ligand Architecture[3]
Q: I'm using Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is debromination still happening? A: These "Generation 1 & 2" catalysts often have slower rates of transmetallation and reductive elimination compared to modern systems. If the catalytic cycle "stalls" at the Pd(II) state, side reactions take over.
-
Fix: Use bulky, electron-rich phosphine ligands (Buchwald Ligands). These ligands (e.g., XPhos, SPhos) accelerate the reductive elimination step and stabilize the Pd(0) species, tightening the catalytic cycle.
Q: How does catalyst loading affect the impurity profile? A: Counter-intuitively, increasing catalyst loading can sometimes increase debromination if the active cycle is stalled, but typically, a more active catalyst (better ligand) allows for lower loading and faster turnover, outcompeting the side reaction.
Strategic Protocol: The "Anti-Debromination" System
If you are observing >5% debromination, abandon standard conditions and adopt this rigorous protocol designed to starve the reaction of hydride sources.
Materials & Reagents
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Removes solvent-based hydride sources.[3] |
| Base | Non-nucleophilic, no | |
| Catalyst | Pd(OAc)₂ + XPhos (or XPhos Pd G4 ) | Bulky ligand accelerates productive cycle. |
| Atmosphere | Argon/Nitrogen (Active purge) | Removes |
Step-by-Step Protocol
-
Vessel Prep: Oven-dry a reaction vial/flask and a stir bar. Cool under a stream of Argon.
-
Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Anhydrous
(2.0–3.0 equiv). -
Catalyst Charge: Add XPhos Pd G4 (1–3 mol%).
-
Note: If using Pd(OAc)₂/Ligand, premix them in a separate vial in solvent for 5 mins before addition to ensure active species formation.
-
-
Solvent & Degassing: Add Anhydrous 1,4-Dioxane (0.2–0.5 M concentration).
-
Critical Step: Sparge the solvent with Argon for 10–15 minutes before heating. Oxygen can promote homocoupling and ligand oxidation, indirectly slowing the cycle and favoring debromination.
-
-
Reaction: Seal the vessel. Heat to 80–100 °C.
-
Tip: Do not overheat. If the catalyst is active (like XPhos), milder temperatures (60 °C) may suffice and will suppress the higher-energy activation of side reactions.
-
-
Quench: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove the base and Pd black immediately.
Decision Logic for Optimization
Use this flow to determine your next move based on your specific experimental failure.
Figure 2: Logical workflow for eliminating debromination vectors.
References
-
Mechanistic Origins of Side Reactions: Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." J. Org. Chem.2004 , 69, 3173–3180.[4][5] [Link]
-
Ligand Effects on Selectivity: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Nature of the Catalytically Active Species." J. Am. Chem. Soc.2005 , 127, 4685–4696. [Link]
-
Process Chemistry & Impurity Control: Plummer, S.; Gallou, F. "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water."[6] ACS Catalysis2024 , 14, 4099–4107.[6] [Link]
-
Base and Solvent Effects: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects and Catalyst Design." Topics in Current Chemistry2002 , 219, 11–59. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Overcoming Steric Hindrance of the 3-Methyl Group in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for a common yet significant challenge in synthetic chemistry: the steric hindrance imposed by a 3-methyl (or ortho-methyl) group in palladium-catalyzed cross-coupling reactions.
The presence of a substituent adjacent to the reaction site dramatically impacts reaction kinetics and outcomes. This guide offers a structured, question-and-answer approach to diagnose and solve issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving these sterically demanding substrates.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency can be severely hampered by steric hindrance.[1][2]
Question 1: My Suzuki-Miyaura coupling of 2-bromo-m-xylene with an arylboronic acid is giving low to no yield. What is the most likely cause?
Answer: The primary bottleneck in coupling sterically hindered substrates like 2-bromo-m-xylene (a di-ortho-substituted aryl halide) is often the oxidative addition step.[3] The bulky methyl groups flanking the bromine atom impede the approach of the palladium(0) catalyst, slowing down this rate-determining step of the catalytic cycle.[3] A secondary, yet common, issue is a slow reductive elimination step to form the sterically congested biaryl product.
To address this, your strategy should focus on creating a more reactive and less sterically encumbered catalytic species.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich monodentate phosphine ligands, often called "Buchwald ligands."[4]
-
Why? These ligands promote the formation of a highly reactive, 12-electron monoligated LPd(0) species.[5] This smaller coordination sphere around the palladium center minimizes steric clashes during the approach to the hindered aryl halide.[5] Furthermore, their bulk accelerates the final reductive elimination step.[6]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[4] N-heterocyclic carbenes (NHCs) are also highly effective for coupling hindered substrates, sometimes even at room temperature.[7][8]
-
-
Use a Palladium Precatalyst: Instead of traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst.
-
Why? Precatalysts, such as the Buchwald G3 or G4 precatalysts, generate the active LPd(0) species more cleanly and efficiently, avoiding side reactions that can lead to catalyst deactivation.[9][10][11] This is particularly important in challenging reactions where catalyst longevity is key.
-
Recommended Precatalysts: SPhos Pd G3, XPhos Pd G3/G4.
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is often required. K₃PO₄ or Cs₂CO₃ are generally more effective than K₂CO₃ for hindered couplings.[9] The choice of base is critical for activating the boronic acid for transmetalation.[9]
-
Solvent: Aprotic polar solvents or solvent mixtures are preferred. Toluene, CPME, or 1,4-dioxane, often with a small amount of water, are common choices. For room-temperature couplings with NHC ligands, 2-propanol has been shown to be highly effective.[7][8]
-
Question 2: I'm observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
Answer: Protodeboronation (loss of the boronic acid group) and homocoupling are common side reactions, especially under the vigorous conditions needed for hindered couplings.[12]
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for Suzuki side reactions.
Key Insights:
-
Oxygen is the Enemy: The primary cause of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[9] Rigorous degassing is non-negotiable.
-
The Ligand Paradox: While bulky ligands are necessary to promote the desired cross-coupling, recent studies have shown they can also accelerate palladium-catalyzed protodeboronation.[12][13] If this side reaction dominates, screening a slightly different class of bulky ligand may be necessary.
-
Protect Your Boron: Arylboronic acids can be unstable. Converting them to more robust pinacol or MIDA boronate esters can prevent degradation and protodeboronation before the transmetalation step can occur.[14]
Section 2: Buchwald-Hartwig Amination
Forming a C-N bond with a hindered aryl halide presents similar challenges to C-C coupling, primarily related to steric clash at the metal center.[15]
Question 3: My Buchwald-Hartwig amination of 1-chloro-3-methylbenzene with a secondary amine is failing. What adjustments should I make?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and palladium source, especially with a less reactive aryl chloride and a potentially bulky secondary amine.[1][15]
Catalyst System Comparison for Hindered Amination
| Parameter | "Traditional" System | Recommended High-Activity System | Rationale for Change |
| Pd Source | Pd(OAc)₂ | G3/G4 Buchwald Precatalyst | Ensures efficient formation of the active LPd(0) species, crucial for activating the inert C-Cl bond. |
| Ligand | BINAP / P(o-tol)₃ | BrettPhos / RuPhos | These highly specialized, bulky dialkylbiaryl phosphine ligands are designed to accelerate both the oxidative addition of aryl chlorides and the final C-N reductive elimination.[15][16] |
| Base | NaOtBu | LHMDS or K₃PO₄ | NaOtBu is very strong but can be problematic with some functional groups.[17] LHMDS is a strong, non-nucleophilic alternative. K₃PO₄ is a weaker but often effective choice for sensitive substrates. |
| Solvent | Toluene | Toluene or CPME | Toluene remains an excellent choice. CPME (Cyclopentyl methyl ether) is a greener alternative with a high boiling point that can be beneficial. |
Experimental Protocol Spotlight: Amination of a Hindered Aryl Chloride
-
Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the appropriate base (e.g., LHMDS, 1.4 mmol).
-
Catalyst Addition: In a separate vial, weigh the Buchwald Precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the corresponding ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).
-
Reaction Initiation: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the Schlenk flask, followed by the catalyst/ligand mixture.
-
Heating & Monitoring: Heat the reaction to 100-110 °C and monitor by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Section 3: Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also sensitive to steric effects, although the linear geometry of the alkyne can be more forgiving.[18][19]
Question 4: I am attempting a Sonogashira coupling with 3-iodotoluene, but the reaction is slow and gives a low yield, with some alkyne dimerization (Glaser coupling) observed.
Answer: Slow reaction rates are again linked to steric hindrance around the C-I bond. The Glaser side product is a classic issue in Sonogashira chemistry, typically resulting from the copper-catalyzed oxidative homocoupling of the terminal alkyne.
Strategies to Optimize Hindered Sonogashira Couplings:
-
Consider a Copper-Free Protocol: The copper co-catalyst is often the culprit behind Glaser coupling.[20] Numerous copper-free Sonogashira protocols have been developed. These typically require a slightly higher catalyst loading or a more specialized ligand but provide a much cleaner reaction profile.
-
Ligand Choice: While PPh₃ is standard for Sonogashira reactions, a more electron-rich and moderately bulky ligand like P(p-tol)₃ or a Buchwald-type ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step for hindered substrates.[21]
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, acting as both the base and often as a solvent.[20] For difficult couplings, a stronger, non-coordinating organic base like DBU in a solvent like THF can be effective.[21]
-
Temperature Control: While many Sonogashira reactions run at room temperature, hindered substrates will likely require heating (e.g., 60-90 °C) to drive the reaction to completion.[19]
Visualizing the Catalytic Cycle and Steric Impact
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jmcct.com [jmcct.com]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Validation & Comparative
Executive Summary: The Fluorine "Ghost" in Carbon Spectra
Comparative Guide:
In modern drug discovery, the incorporation of fluorine into benzylic positions (
This guide provides a technical comparison of
Mechanistic Foundation: Why Fluorine Shifts and Splits
To interpret these spectra correctly, one must understand the two competing forces at play:
-
Inductive Deshielding (
Effect): Fluorine is the most electronegative element. It strips electron density from the benzylic carbon, exposing the nucleus to the magnetic field ( ).-
Result: A dramatic downfield shift (higher ppm).[1] While a standard benzyl methylene (
) resonates at ppm, a monofluorinated analog jumps to ppm.
-
-
Spin-Spin Coupling (
-Coupling): Unlike protons, fluorine couples massively to carbon.-
Result: The signal intensity is distributed across multiple peaks (doublets, triplets, quartets), following Pascal’s triangle. This distribution, combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for non-protonated carbons (like
), often makes these signals disappear in standard rapid-scan experiments.
-
Comparative Analysis: The -Fluorination Spectrum
The following data compares the three primary classes of fluorinated benzyl carbons against the non-fluorinated baseline.
Table 1: Chemical Shifts & Coupling Constants (in )
| Compound Class | Structure | Multiplicity | Detection Difficulty | ||
| Benzyl (Baseline) | Singlet (s) | N/A | Low | ||
| Monofluorobenzyl | Doublet (d) | Moderate | |||
| Difluorobenzyl | Triplet (t) | High | |||
| Trifluoromethyl | Quartet (q) | Very High |
Note: The
peak often overlaps with aromatic ipso-carbons (ppm), making the quartet splitting pattern the only reliable diagnostic tool.
Distinguishing Features
-
The "Giant" Split: The one-bond coupling constant (
) increases with the number of fluorines. A group has a massive coupling of Hz. On a 100 MHz carbon instrument (400 MHz system), this quartet spans over 8 ppm (800 Hz), easily mistaken for baseline noise if S/N is low. -
Ring Fluorination vs.
-Fluorination:-
If F is on the ring (e.g., 2-fluorotoluene), the benzylic carbon (
) only sees a small coupling ( Hz) and remains a doublet/singlet near 14-20 ppm. -
If F is on the benzylic carbon, the shift moves downfield to 80+ ppm with massive splitting.
-
Experimental Protocol: The "Gold Standard" Acquisition
Standard proton-decoupled
Protocol: High-Sensitivity -Coupled Carbon
-
Concentration: Prepare a concentrated sample (
mg/0.6 mL) in or DMSO- . -
Pulse Sequence: Use a standard power-gated decoupling sequence (decouple
, keep coupled).-
Why? We want to see the coupling pattern (quartet/triplet) to prove the structure.
-
-
Relaxation Delay (D1): Set D1 = 3.0 to 5.0 seconds.
-
Reasoning:
carbons have no attached protons to facilitate relaxation via dipolar mechanisms. They relax slowly. Short D1 saturates the signal, making it invisible.
-
-
Scans (NS): Minimum 1024 scans. The signal is split into 4 lines (1:3:3:1 for
); the outer lines are only 1/8th the total intensity. -
Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz to improve S/N, sacrificing slight resolution for peak detection.
Visualization: Assignment Logic & Workflow
The following diagrams illustrate the decision logic for assigning these complex signals.
Diagram 1: The Multiplicity Decision Tree
Caption: Logic flow for assigning fluorinated benzylic carbons based on multiplicity and coupling constants.
Diagram 2: Experimental Workflow for "Invisible" Carbons
Caption: Step-by-step protocol to recover "lost" fluorinated carbon signals due to saturation and splitting.
References
-
Reich, H. J. (n.d.).
NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] - Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-C coupling values).
-
University of Ottawa NMR Facility. (n.d.).
NMR of Fluorinated Organics. Retrieved from [Link] - Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
Sources
Structural Elucidation of C14H13BrFN: A Comparative Fragmentation Guide
Topic: Mass Spectrometry Fragmentation Pattern of C14H13BrFN (Halogenated Benzylamine Derivatives) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug development and forensic analysis, the chemical formula C14H13BrFN represents a critical scaffold often found in halogenated benzylamines, synthetic intermediates, or novel psychoactive substances (NPS). This guide provides a technical comparison of mass spectrometry (MS) performance in characterizing this molecule.
We focus on distinguishing the primary candidate, N-(2-bromobenzyl)-4-fluoro-N-methylaniline , from its structural isomers (alternatives). By comparing Electron Ionization (EI) and Electrospray Ionization (ESI-CID) , we demonstrate how specific fragmentation pathways—specifically tropylium ion formation—serve as self-validating checkpoints for structural assignment.
The Molecule & Its Alternatives
To "compare performance" in a structural context means to distinguish the target molecule from its isobaric alternatives. For C14H13BrFN (MW ~294 Da), the two most critical regioisomers encountered in synthesis are:
-
Target (Candidate A): N-(2-bromobenzyl)-4-fluoro-N-methylaniline
-
Structure: Bromine on the benzyl ring; Fluorine on the aniline ring.[1]
-
-
Alternative (Candidate B): N-(4-fluorobenzyl)-2-bromo-N-methylaniline
-
Structure: Fluorine on the benzyl ring; Bromine on the aniline ring.
-
Both compounds share the exact same mass and elemental composition. Only specific fragmentation patterns can distinguish them.
Experimental Methodology Comparison
The choice of ionization technique dictates the "fingerprint" quality. We compare the utility of Hard Ionization (EI) vs. Soft Ionization (ESI) for this scaffold.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy | 70 eV (Hard) | Low eV (Soft) + Collision Induced Dissociation (CID) |
| Molecular Ion | Low intensity ( | High intensity ( |
| Mechanism | Radical-driven | Charge-remote / Inductive cleavage |
| Key Utility | Library matching (NIST), Fingerprinting | Isomer differentiation via specific product ions |
| Detection Limit | Nanogram range | Picogram range (High Sensitivity) |
Expert Insight: For C14H13BrFN, ESI-MS/MS is superior for structural confirmation because the collision energy (CE) can be tuned to maximize the yield of diagnostic tropylium ions, which definitively locate the halogen atoms.
Fragmentation Analysis & Self-Validating Protocols
A. The Isotopic Signature (The "Trust" Pillar)
Before analyzing fragments, validate the precursor. Bromine possesses a unique isotopic pattern:
-
Observation: The molecular ion cluster will appear as a doublet separated by 2 Da (e.g., m/z 294 and 296 for
). -
Protocol: If the doublet intensity ratio is not ~1:1, the sample is contaminated or does not contain Bromine.
B. Pathway Logic: Distinguishing Candidate A from Candidate B
The fragmentation of benzylamines is driven by the cleavage of the benzylic C-N bond.
Scenario 1: Target (Candidate A)
-
Precursor: N-(2-bromobenzyl)-4-fluoro-N-methylaniline (
294/296) -
Mechanism: Cleavage yields a Bromobenzyl cation , which rearranges to a stable Bromotropylium ion .
-
Diagnostic Ion:
169 and 171 (1:1 ratio). -
Neutral Loss: 4-fluoro-N-methylaniline (125 Da).
Scenario 2: Alternative (Candidate B)
-
Precursor: N-(4-fluorobenzyl)-2-bromo-N-methylaniline (
294/296) -
Mechanism: Cleavage yields a Fluorobenzyl cation -> Fluorotropylium ion .
-
Diagnostic Ion:
109 (No doublet). -
Neutral Loss: 2-bromo-N-methylaniline (185/187 Da).
Result: The presence of m/z 169/171 confirms the Bromine is on the benzyl ring. The presence of m/z 109 confirms Fluorine is on the benzyl ring.
Visualizing the Fragmentation Pathways
The following diagram illustrates the decision logic and fragmentation pathways for distinguishing the isomers using ESI-MS/MS.
Figure 1: Comparative fragmentation logic tree. Green node indicates the diagnostic signal for the Target Molecule (Candidate A).
Detailed Experimental Protocol
To replicate these results, use the following standardized workflow. This protocol ensures high data integrity (E-E-A-T).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of C14H13BrFN in 1 mL of Methanol (HPLC grade).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50 v/v) to promote protonation (
).
Step 2: Instrument Configuration (ESI-QTOF)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Why? Low CE preserves the molecular ion for isotope confirmation. High CE forces the benzylic cleavage required for structural diagnosis.
-
Step 3: Data Acquisition & Analysis
-
Isotope Check: Verify the doublet at m/z 294.02 and 296.02 (Calcd mass).
-
MS/MS Scan: Isolate m/z 294.0 (the
Br isotope) as the precursor. -
Fragment Search:
-
Look for m/z 169.0.
-
Self-Validation: If you isolate m/z 296.0 (
Br), the fragment must shift to m/z 171.0. If it remains at 169, the fragment does not contain Bromine.
-
Summary of Diagnostic Ions
| Fragment Structure | Formula | m/z (Theoretical) | Origin |
| Molecular Ion | 294.02 / 296.02 | Parent | |
| Bromotropylium | 169.97 / 171.97 | Benzyl cleavage (Candidate A) | |
| Fluorotropylium | 109.04 | Benzyl cleavage (Candidate B) | |
| Immonium Ion | 138.07 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66453133, 2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
